Morpholine, 4-(3-butenyl)-
Overview
Description
Morpholine, 4-(3-butenyl)- is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. The compound is characterized by the presence of a butenyl group attached to the nitrogen atom of the morpholine ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-butenyl)- typically involves the reaction of morpholine with 3-butenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile and attacks the electrophilic carbon of the butenyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.
Industrial Production Methods
Industrial production of Morpholine, 4-(3-butenyl)- often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The butenyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
Morpholine, 4-(3-butenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the butenyl group.
Piperidine: A structurally similar compound with a six-membered ring containing a nitrogen atom.
Tetrahydrofuran: A related compound with an oxygen atom in the ring instead of nitrogen.
Uniqueness
Morpholine, 4-(3-butenyl)- is unique due to the presence of the butenyl group, which imparts distinct chemical and physical properties. This modification enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-but-3-enylmorpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-9-5-7-10-8-6-9/h2H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADSGKLHCKKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391914 | |
Record name | Morpholine, 4-(3-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10315-96-5 | |
Record name | Morpholine, 4-(3-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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